3-Ethoxy-4-methyl-cyclobut-2-en-1-one
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Overview
Description
3-Ethoxy-4-methyl-cyclobut-2-en-1-one is an organic compound with the molecular formula C7H10O2 It is a cyclobutenone derivative, characterized by the presence of an ethoxy group at the third position and a methyl group at the fourth position of the cyclobutene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-4-methyl-cyclobut-2-en-1-one can be achieved through several methods. One common approach involves the cyclization of acyl ketene dithioacetals. This method is highly efficient and can be performed in a one-pot synthesis . The reaction conditions typically involve the use of a base to facilitate the cyclization process.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-4-methyl-cyclobut-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The ethoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
3-Ethoxy-4-methyl-cyclobut-2-en-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Ethoxy-4-methyl-cyclobut-2-en-1-one involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of intermediate products that participate in metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Cyclobuten-1-one, 3-ethoxy-4-methyl-: A closely related compound with similar structural features.
(E)-4-Ethoxy-1,1,1-trifluorobut-3-en-2-one: Another compound with an ethoxy group but different substituents.
Uniqueness
3-Ethoxy-4-methyl-cyclobut-2-en-1-one is unique due to its specific substitution pattern on the cyclobutene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C7H10O2 |
---|---|
Molecular Weight |
126.15 g/mol |
IUPAC Name |
3-ethoxy-4-methylcyclobut-2-en-1-one |
InChI |
InChI=1S/C7H10O2/c1-3-9-7-4-6(8)5(7)2/h4-5H,3H2,1-2H3 |
InChI Key |
CURYDTHVYVHSFJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=O)C1C |
Origin of Product |
United States |
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